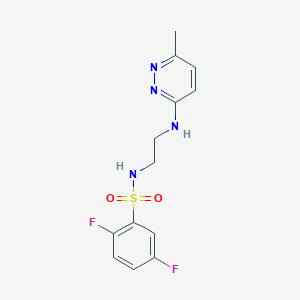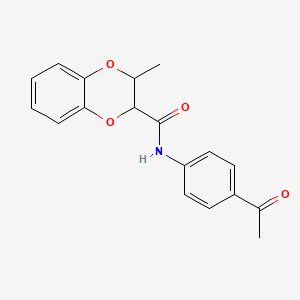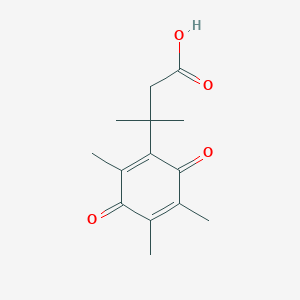![molecular formula C14H18N4O B2732879 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one CAS No. 301168-85-4](/img/structure/B2732879.png)
1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one is a chemical compound with the molecular formula C14H18N4O. It is known for its unique structure, which includes a benzotriazole moiety attached to a pyrrolidinone ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one typically involves the reaction of 1H-1,2,3-benzotriazole with a suitable butyl derivative, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzotriazole derivatives.
科学研究应用
1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
作用机制
The mechanism of action of 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in redox reactions, affecting cellular pathways and signaling .
相似化合物的比较
- 1-(1H-1,2,3-Benzotriazol-1-yl)ethanone
- 1-(1H-1,2,3-Benzotriazol-1-yl)propan-2-one
- 1-(1H-1,2,3-Benzotriazol-1-yl)butan-2-one
Comparison: 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one is unique due to the presence of the pyrrolidinone ring, which imparts distinct physicochemical properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it suitable for a wider range of applications in research and industry .
属性
IUPAC Name |
1-[1-(benzotriazol-1-yl)butyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-6-13(17-10-5-9-14(17)19)18-12-8-4-3-7-11(12)15-16-18/h3-4,7-8,13H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBADYFRTPXCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(N1CCCC1=O)N2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-bromo-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2732796.png)
![2-[4,7,8-Trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2732797.png)



![4-(4-chlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2732809.png)
![N-(4-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2732810.png)
![N-(4-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2732811.png)
![3-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2732812.png)

![tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate, Mixture of diastereomers](/img/structure/B2732814.png)
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-sulfonamide](/img/structure/B2732816.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2732817.png)
![2-(4-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2732818.png)
